Aliskiren D6 Hemifumarate
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Overview
Description
Aliskiren D6 Hemifumarate: is a deuterium-labeled version of Aliskiren Hemifumarate. Aliskiren is a direct renin inhibitor used primarily for the treatment of hypertension. The deuterium labeling in this compound enhances its stability and allows for more precise quantification in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Aliskiren D6 Hemifumarate involves the incorporation of deuterium atoms into the Aliskiren molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route may involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity of the final product. Techniques such as solvent evaporation and crystallization are commonly employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Aliskiren D6 Hemifumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: Aliskiren D6 Hemifumarate is used as an internal standard in mass spectrometry for the quantification of Aliskiren. Its deuterium labeling allows for precise measurement and analysis .
Biology: In biological research, this compound is used to study the pharmacokinetics and metabolism of Aliskiren. It helps in understanding the absorption, distribution, metabolism, and excretion of the drug .
Medicine: this compound is used in clinical studies to evaluate the efficacy and safety of Aliskiren in treating hypertension. It provides valuable data on the drug’s behavior in the human body .
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of Aliskiren-based medications. It ensures the consistency and reliability of the final product .
Mechanism of Action
Aliskiren D6 Hemifumarate exerts its effects by inhibiting renin, an enzyme involved in the renin-angiotensin-aldosterone system. Renin cleaves angiotensinogen to form angiotensin I, which is then converted to angiotensin II, a potent vasoconstrictor. By inhibiting renin, this compound reduces the formation of angiotensin II, leading to decreased blood pressure .
Comparison with Similar Compounds
Aliskiren Hemifumarate: The non-deuterated version of Aliskiren D6 Hemifumarate.
Aliskiren Hydrochloride: Another salt form of Aliskiren used in hypertension treatment
Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling. This modification enhances the compound’s stability and allows for more accurate quantification in analytical applications. It also provides valuable insights into the pharmacokinetics and metabolism of Aliskiren .
Properties
Molecular Formula |
C64H110N6O16 |
---|---|
Molecular Weight |
1231.7 g/mol |
IUPAC Name |
(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methylnonanamide;(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-8-methyl-2-propan-2-yl-7-[[4-(trideuteriomethoxy)-3-[3-(trideuteriomethoxy)propoxy]phenyl]methyl]nonanamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/2C30H53N3O6.C4H4O4/c2*1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h2*10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*22-,23-,24-,25-;/m00./s1/i7D3,8D3;3D3,4D3; |
InChI Key |
KLRSDBSKUSSCGU-PFGUTONBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@H](C[C@@H]([C@H](C[C@H](CC1=CC(=C(C=C1)OC)OCCCOC)C(C)C)N)O)C(=O)NCC(C)(C)C(=O)N)C([2H])([2H])[2H].[2H]C([2H])([2H])OCCCOC1=C(C=CC(=C1)C[C@@H](C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N)C(C)C)OC([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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